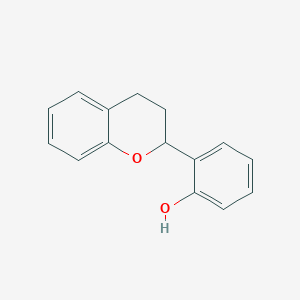

2-(Chroman-2-yl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Cromano-2-il)fenol es un compuesto que pertenece a la clase de los cromanos, que son heterociclos de oxígeno bicíclicos que contienen un anillo de benceno fusionado en un sistema de anillo de 4H-pirano en posición 5,6. Este compuesto es conocido por sus versátiles perfiles biológicos y sus leves efectos adversos. Los cromanos, incluido el 2-(cromano-2-il)fenol, se han encontrado en muchos productos naturales y moléculas sintéticas que con frecuencia exhiben actividades biológicas y farmacológicas únicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-(cromano-2-il)fenol se puede lograr a través de varios métodos. Un enfoque común implica el uso de reacciones domino de Michael/hemiacetilización organocatalíticas. Este método utiliza aldehídos alifáticos y (E)-2-(2-nitrovinil)fenoles como materiales de partida, seguidos de oxidación con PCC y deshidratación . Otro método implica la reducción de cumarinas y dihidrocumarinas, la hidrólisis de 2-alcoxicromanos y la ciclación intramolecular de compuestos hidroxicarbonílicos .

Métodos de producción industrial

Los métodos de producción industrial para 2-(cromano-2-il)fenol normalmente implican la síntesis a gran escala utilizando las rutas sintéticas mencionadas anteriormente. Se ha demostrado que el uso de organocatalizadores diseñados de forma modular (MDO) autoensamblados a partir de derivados de alcaloides de cinchona y aminoácidos en el medio de reacción es eficaz para lograr altos rendimientos y excelentes diastereoselectividades y enantioselectividades .

Análisis De Reacciones Químicas

Tipos de reacciones

2-(Cromano-2-il)fenol experimenta varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes

Oxidación: PCC (Clorocromato de piridinio) se utiliza comúnmente para la oxidación de 2-(cromano-2-il)fenol.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen cromano-2-onas y cromanos funcionalizados, que exhiben actividades biológicas y farmacológicas únicas .

Aplicaciones Científicas De Investigación

2-(Cromano-2-il)fenol tiene una amplia gama de aplicaciones de investigación científica en varios campos:

Mecanismo De Acción

El mecanismo de acción del 2-(cromano-2-il)fenol implica su interacción con varios objetivos moleculares y vías. El compuesto ejerce sus efectos a través de la inhibición de las proteincinasas, la reductasa de aldosa y la transcriptasa inversa del VIH-1

Propiedades

Fórmula molecular |

C15H14O2 |

|---|---|

Peso molecular |

226.27 g/mol |

Nombre IUPAC |

2-(3,4-dihydro-2H-chromen-2-yl)phenol |

InChI |

InChI=1S/C15H14O2/c16-13-7-3-2-6-12(13)15-10-9-11-5-1-4-8-14(11)17-15/h1-8,15-16H,9-10H2 |

Clave InChI |

KROHAAWTBFRVMS-UHFFFAOYSA-N |

SMILES canónico |

C1CC2=CC=CC=C2OC1C3=CC=CC=C3O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11881890.png)

![[4,4'-Biazepane]-7,7'-dione](/img/structure/B11881907.png)

![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B11881938.png)